Pyridine, 5-bromo-2-chloro-3-(methoxymethoxy)-
Description
The compound 5-bromo-2-chloro-3-(methoxymethoxy)pyridine is a halogenated pyridine derivative featuring bromo and chloro substituents at positions 5 and 2, respectively, and a methoxymethoxy (-OCH2OCH3) group at position 3. Such derivatives are critical intermediates in pharmaceutical and agrochemical synthesis, where substituent modifications influence reactivity, stability, and solubility .
Structure
3D Structure
Properties
CAS No. |
286946-78-9 |
|---|---|
Molecular Formula |
C7H7BrClNO2 |
Molecular Weight |
252.49 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-(methoxymethoxy)pyridine |
InChI |
InChI=1S/C7H7BrClNO2/c1-11-4-12-6-2-5(8)3-10-7(6)9/h2-3H,4H2,1H3 |
InChI Key |
IBCJBUKIPYZDIN-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(N=CC(=C1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Directed Halogenation Post-Protection
This method begins with 3-hydroxypyridine, which is protected as its methoxymethoxy derivative before halogenation.
Synthetic Pathway :
-
Protection : 3-Hydroxypyridine is treated with MOM-Cl and K₂CO₃ in tetrahydrofuran (THF), yielding 3-(methoxymethoxy)pyridine.
-
Chlorination : Phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) selectively introduces chlorine at position 2 (70°C, 6 h).
-
Bromination : Electrophilic bromination using bromine (Br₂) in acetic acid directs bromine to position 5, facilitated by the electron-donating methoxymethoxy group at position 3.
Yield Considerations :
-
Chlorination step: ~65% yield due to competing side reactions at position 4.
-
Bromination step: ~72% yield, with minor dibromination byproducts.
Table 2: Halogenation Efficiency by Position
| Position | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| C2 | POCl₃/DMF | 70 | 65 |
| C5 | Br₂/AcOH | 25 | 72 |
Diazonium Salt-Mediated Bromination
Nitro Reduction and Sandmeyer Reaction
Inspired by patent methodologies, this route employs a nitro intermediate that is subsequently converted to bromine via a diazonium salt.
Procedure :
-
Nitro Introduction : Nitration of 2-chloro-3-(methoxymethoxy)pyridine using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C, 40 psi) reduces the nitro group at position 5 to an amine.
-
Diazotization : Treatment with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) at –5°C generates the diazonium intermediate.
-
Bromination : Thermal decomposition of the diazonium salt releases nitrogen gas, substituting the amine with bromine.
Advantages :
-
High regioselectivity for position 5.
-
Avoids harsh electrophilic bromination conditions.
Limitations :
-
Multi-step synthesis reduces overall yield (∼50% over four steps).
Table 3: Diazonium Route Performance Metrics
| Step | Reagents | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 88 |
| Reduction | H₂/Pd/C | 92 |
| Diazotization | NaNO₂/HBr | 85 |
| Bromination | Thermal decomposition | 78 |
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Method 1 (Nucleophilic Substitution): Suitable for small-scale synthesis but limited by competing substitutions.
-
Method 2 (Sequential Halogenation): Offers moderate yields but requires stringent temperature control.
-
Method 3 (Diazonium Route): High regioselectivity but labor-intensive for industrial applications.
Table 4: Method Comparison
| Metric | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield (%) | 78 | 58 | 50 |
| Regioselectivity | Moderate | High | High |
| Scalability | Low | Medium | Low |
Industrial Considerations
Catalyst and Solvent Recovery
Chemical Reactions Analysis
Substitution Reactions: The halogens (bromine and chlorine) make this compound reactive in substitution reactions.
Reduction Reactions: Reduction of the halogens can yield different derivatives.
Amination Reactions: Conversion to amino derivatives via palladium-catalyzed amination.
Palladium Catalysts: Used in amination reactions.
Anhydrous Potassium Fluoride: Facilitates halogen exchange.
Boronic Acids: Employed in Suzuki coupling reactions.
- Amino-2-chloropyridine
- 5-Bromo-2-fluoropyridine
- 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine
Scientific Research Applications
- Building Block : Used in the synthesis of more complex molecules.
- Functional Groups : Investigated for its reactivity in various functional group transformations.
- Drug Discovery : Potential as a scaffold for drug development.
- Biological Studies : Investigated for interactions with biological targets.
- Fine Chemicals : Used in specialty chemicals and pharmaceuticals.
Mechanism of Action
The precise mechanism by which 5-bromo-2-chloro-3-(methoxymethoxy)pyridine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at position 3 significantly impacts molecular weight, polarity, and electronic effects. A comparison of key analogs is summarized below:
*Calculated based on molecular formula.
- Methoxymethoxy (-OCH2OCH3) vs.
- Dimethoxymethyl (-CH(OCH3)2): This substituent introduces a branched ether group, reducing polarity compared to linear methoxymethoxy but offering unique steric protection in synthetic pathways .
- Carboxylic Acid (-COOH): Introduces strong acidity and hydrogen-bonding capability, making the compound suitable for metal coordination or salt formation .
Commercial Availability and Pricing
- Methoxy and Dimethoxymethyl Derivatives: These are commercially available at lower price points (e.g., $250/g for methoxy vs. $240/g for dimethoxymethyl), reflecting their established use in intermediate synthesis .
- Carboxylic Acid Derivatives: Higher pricing ($400/g) correlates with specialized applications, such as ligand design or prodrug development .
Biological Activity
Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Pyridine, 5-bromo-2-chloro-3-(methoxymethoxy)- , has been studied for its potential applications in pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Structure and Formula:
- IUPAC Name: Pyridine, 5-bromo-2-chloro-3-(methoxymethoxy)-
- Molecular Formula: C10H12BrClN2O3
- Molecular Weight: 303.57 g/mol
The compound features a bromine and chlorine substituent on the pyridine ring, along with a methoxymethoxy group that may influence its biological interactions.
Antimicrobial Properties
Research has indicated that pyridine derivatives exhibit notable antimicrobial activities. For instance, a study highlighted the antibacterial effects of various pyridine compounds against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of halogens (like bromine and chlorine) in the structure often enhances these activities by increasing lipophilicity and improving cell membrane penetration .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyridine Derivative A | S. aureus | 16 µg/mL |
| Pyridine Derivative B | B. subtilis | 32 µg/mL |
| Pyridine, 5-bromo-2-chloro-3-(methoxymethoxy)- | E. coli | TBD |
Antiviral Activity
In light of the COVID-19 pandemic, pyridine compounds have been explored for antiviral properties. Research has focused on their efficacy against viruses like SARS-CoV-2. Studies suggest that modifications to the pyridine structure can enhance antiviral activity through interactions with viral proteins .
The biological activity of Pyridine, 5-bromo-2-chloro-3-(methoxymethoxy)- is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Receptor Binding: Its structural similarity to neurotransmitters allows it to bind to specific receptors, potentially modulating neurotransmission and influencing central nervous system disorders.
- Oxidative Stress Modulation: The presence of halogen atoms may enhance the compound's ability to modulate oxidative stress pathways within cells.
Case Studies
-
Antimicrobial Efficacy Study:
A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including Pyridine, 5-bromo-2-chloro-3-(methoxymethoxy)-. Results indicated that this compound exhibited significant antibacterial activity against both E. coli and S. aureus, with an MIC comparable to other known antibiotics . -
Antiviral Screening:
Another research effort focused on screening pyridine derivatives for antiviral properties against SARS-CoV-2. The study found that certain modifications increased binding affinity to viral proteins, suggesting potential as therapeutic agents .
Q & A
Q. What are the established synthetic routes for 5-bromo-2-chloro-3-(methoxymethoxy)pyridine?
- Methodological Answer: A common approach involves introducing the methoxymethoxy (MOM) group via nucleophilic substitution. For example, a pyridine precursor (e.g., 5-bromo-2-chloropyridin-3-ol) can be reacted with chloromethyl methyl ether (MOM-Cl) in the presence of a base like K₂CO₃ in acetone at 60°C. The reaction is typically monitored by TLC, followed by purification via flash chromatography (ethyl acetate/hexane gradient) . Modifications to this method may include optimizing solvent polarity or reaction time to improve yields.
Q. How is the structural identity of this compound confirmed?
- Methodological Answer:
- X-ray crystallography : Single-crystal diffraction using SHELXL (for refinement) resolves the 3D structure, confirming substituent positions .
- NMR spectroscopy : H and C NMR identify chemical environments (e.g., methoxymethoxy protons at δ ~3.3–5.1 ppm; pyridine ring protons influenced by halogen substituents) .
- Mass spectrometry (ESI-MS or HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 297.9 for C₇H₆BrClNO₂) .
Q. What purification techniques are effective for this compound?
- Methodological Answer:
- Flash chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 0–20%) separates impurities .
- Recrystallization : Polar solvents like ethanol or acetonitrile enhance crystal formation.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases ensure >95% purity for biological assays .
Q. How do the halogen substituents influence solubility and reactivity?
- Methodological Answer:
- Solubility : Bromine and chlorine increase hydrophobicity, requiring DMSO or DMF for dissolution in aqueous systems.
- Reactivity : The electron-withdrawing effect of halogens activates the pyridine ring for cross-coupling (e.g., Suzuki-Miyaura) at position 5 (bromine) or 2 (chlorine) . Methoxymethoxy at position 3 acts as a directing group for electrophilic substitution .
Q. What analytical standards are used for quantification?
- Methodological Answer:
- Calibration curves : UV-Vis at λ ~270 nm (π→π* transitions of pyridine) .
- Internal standards : Deuterated analogs (e.g., d₃-methoxy derivatives) improve accuracy in LC-MS .
Advanced Research Questions
Q. How do steric and electronic effects of substituents guide regioselective functionalization?
- Methodological Answer:
- Bromine at position 5 : Favors oxidative addition in Pd-catalyzed couplings (e.g., with aryl boronic acids).
- Chlorine at position 2 : Acts as a leaving group in SNAr reactions under basic conditions (e.g., KOtBu in DMF) .
- Computational modeling (DFT) predicts charge distribution, aiding in reaction design. For example, the MOM group’s electron-donating nature directs electrophiles to position 4 .
Q. What strategies mitigate conflicting bioactivity data in enzyme inhibition studies?
- Methodological Answer:
- Assay standardization : Use consistent enzyme concentrations (e.g., 10 nM) and buffer conditions (pH 7.4, 25°C).
- Control experiments : Compare with structurally similar analogs (e.g., 3-methoxy vs. methoxymethoxy derivatives) to isolate substituent effects .
- Dose-response curves : Fit data to Hill equations to calculate IC₅₀ values, reducing variability from outlier concentrations .
Q. How can computational methods predict interaction modes with biological targets?
- Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulates binding to enzyme active sites (e.g., kinases), prioritizing halogen-bonding interactions between Br/Cl and backbone carbonyls .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, identifying key residues (e.g., His286 in cytochrome P450) .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodological Answer:
Q. How does the methoxymethoxy group influence metabolic stability in pharmacokinetic studies?
- Methodological Answer:
- In vitro assays : Incubate with liver microsomes (human/rat) to track demethylation via LC-MS/MS. The MOM group slows oxidation compared to methoxy, extending half-life (t₁/₂ > 2 hrs) .
- SAR studies : Replace MOM with alternative protecting groups (e.g., acetyl) to balance stability and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
